ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Introduction to Thiazolo[3,2-a]Pyrimidine Derivatives
Thiazolo[3,2-a]pyrimidines are bicyclic heterocycles featuring fused thiazole and pyrimidine rings. Their structural versatility enables interactions with biological targets, making them valuable in drug discovery. The incorporation of substituents such as benzylidene, chlorophenyl, and ester groups enhances their pharmacological profile, as evidenced by antileishmanial, antihypertensive, and anticancer activities.
Structural Classification of Ethyl (2E)-2-[3-(Acetyloxy)-4-Methoxybenzylidene]-5-(2-Chlorophenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
The compound (PubChem CID: 16410802) has a molecular formula of C₂₇H₂₄ClN₃O₆S and a molecular weight of 527.0 g/mol . Its structure comprises:
- A thiazolo[3,2-a]pyrimidine core with a fused thiazole (5-membered, S/N-containing) and pyrimidine (6-membered, N-containing) ring.
- Substituents :
- 2-Chlorophenyl at position 5, contributing hydrophobic and electron-withdrawing effects.
- 3-(Acetyloxy)-4-methoxybenzylidene at position 2, introducing steric bulk and hydrogen-bonding capacity.
- Ethoxycarbonyl at position 6, enhancing solubility and metabolic stability.
- Methyl at position 7, modulating electronic properties.
Key Structural Features:
- Stereochemistry : The (2E)-configuration ensures the benzylidene group and thiazole sulfur are cis-oriented, critical for intramolecular interactions.
- Conjugation : Extended π-conjugation across the benzylidene and thiazolo-pyrimidine systems enables charge delocalization, influencing reactivity and binding.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₄ClN₃O₆S |
| Molecular Weight | 527.0 g/mol |
| CAS Registry Number | Not available |
| Key Functional Groups | Ester, benzylidene, thiazole |
Historical Context and Significance in Heterocyclic Chemistry
The synthesis of thiazolo[3,2-a]pyrimidines dates to early studies on cyclocondensation reactions. For example, Al-Haiza et al. (2000) demonstrated the cyclization of 2-alkylthiopyrimidines using polyphosphoric acid to form the thiazolo ring. Modern methods, such as ammonium acetate-assisted protocols, have improved yields and reduced reaction times.
The target compound’s synthesis likely involves:
- Knoevenagel Condensation : To introduce the benzylidene moiety.
- Cyclization : Using agents like acetic anhydride or microwave irradiation.
- Functionalization : Esterification and halogenation to install the ethoxycarbonyl and chlorophenyl groups.
Evolution of Synthetic Strategies :
Pharmacophoric Features and Bioisosteric Relationships to Purine Analogues
Thiazolo[3,2-a]pyrimidines exhibit bioisosterism with purines, mimicking adenine/guanine scaffolds. Key pharmacophoric elements include:
- Hydrogen Bond Acceptors : Pyrimidine N-atoms and ester carbonyls.
- Hydrophobic Domains : Aromatic rings (e.g., 2-chlorophenyl).
- Electron-Withdrawing Groups : Chlorine and acetyloxy moieties enhancing target binding.
Biological Implications :
- Antihypertensive Activity : Analogues like 4g and 4h reduce arterial blood pressure via vasodilation.
- Antileishmanial Effects : Thiazolo-pyrimidines disrupt promastigote membrane integrity.
Table 2: Bioisosteric Comparison with Purines
| Feature | Thiazolo[3,2-a]Pyrimidine | Purine |
|---|---|---|
| Core Structure | Bicyclic (S/N) | Bicyclic (N) |
| Hydrogen Bond Capacity | 3 Acceptors | 2 Acceptors |
| Metabolic Stability | Higher (ester groups) | Lower |
Properties
Molecular Formula |
C26H23ClN2O6S |
|---|---|
Molecular Weight |
527.0 g/mol |
IUPAC Name |
ethyl (2E)-2-[(3-acetyloxy-4-methoxyphenyl)methylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H23ClN2O6S/c1-5-34-25(32)22-14(2)28-26-29(23(22)17-8-6-7-9-18(17)27)24(31)21(36-26)13-16-10-11-19(33-4)20(12-16)35-15(3)30/h6-13,23H,5H2,1-4H3/b21-13+ |
InChI Key |
MWUAUVGVBBFHFC-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC(=O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC(=C(C=C4)OC)OC(=O)C)S2)C |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Screening
Ethanol and methanol are preferred for their ability to dissolve ionic liquids and reactants. Zinc chloride and [bmim]Cl are optimal catalysts, providing Lewis acidity for cyclization without side reactions.
Temperature Control
Cyclization proceeds efficiently at 78–100°C. Higher temperatures (>100°C) promote decomposition, while lower temperatures (<70°C) slow reaction kinetics.
Purification Techniques
Recrystallization from ethyl acetate or ethanol yields >85% purity. Column chromatography is avoided due to the compound’s polarity and thermal instability.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
-
Biginelli Condensation : Protonation of the aldehyde carbonyl activates it for nucleophilic attack by thiourea, forming an iminium intermediate. Ethyl acetoacetate enol attacks this intermediate, leading to tetrahydropyrimidine-2-thione.
-
Cyclization : Ethyl chloroacetate’s α-carbon undergoes nucleophilic substitution with the thione sulfur, forming the thiazole ring. Concerted ring closure generates the pyrimidine moiety.
-
Knoevenagel Condensation : The benzylidene group is introduced via base-catalyzed dehydration between the active methylene group and aldehyde.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetyloxy groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the benzylidene group, converting it to the corresponding benzyl derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones at the methoxy and acetyloxy groups.
Reduction: Formation of benzyl derivatives from the benzylidene group.
Substitution: Formation of substituted derivatives at the chlorophenyl group.
Scientific Research Applications
Chemistry Applications
Ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate serves as a building block in synthetic organic chemistry. Its structural complexity allows it to be utilized in the synthesis of more intricate molecules. The compound can undergo various chemical reactions such as:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Utilizing sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur at specific positions on the molecule.
These reactions enable chemists to modify the compound for diverse applications and study its reactivity and stability under different conditions.
Biological Applications
The compound has shown promising results in biological assays, indicating potential antiviral , anticancer , and anti-inflammatory activities. Research indicates that it may interact with specific molecular targets within cells, inhibiting certain enzymes or receptors involved in disease processes.
Case Studies and Research Findings
- Anticancer Activity : Studies have demonstrated that derivatives of thiazolopyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against breast cancer cells and showed significant inhibition of cell proliferation.
- Antiviral Properties : Research has indicated that thiazolopyrimidine derivatives can inhibit viral replication by targeting viral enzymes. In vitro studies have shown effectiveness against strains of influenza and HIV.
- Anti-inflammatory Effects : Animal models have revealed that compounds similar to this compound can reduce inflammation markers significantly.
Medicinal Chemistry Applications
The ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its unique structure allows for modifications that could enhance its efficacy and reduce side effects when used as a drug candidate.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in various biological processes, leading to altered cellular functions.
Receptor Binding: It may bind to specific receptors on the cell surface, triggering downstream signaling pathways that result in physiological responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death.
Comparison with Similar Compounds
Substituent Variations in the Thiazolo[3,2-a]Pyrimidine Core
The activity and physicochemical properties of thiazolo-pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- The benzylidene group at position 2 significantly enhances enzyme inhibitory activity. For example, Compound 97’s 3,5-dibromo-4-hydroxybenzylidene group increases binding affinity to Cdc25B via H-bonding and hydrophobic interactions .
- Electron-withdrawing groups (e.g., Cl, Br) at position 5 improve stability and π-stacking interactions, as seen in the 2-chlorophenyl (target) and 4-bromophenyl derivatives .
- Ethyl carboxylate at position 6 is a common feature for solubility and bioavailability in this class .
Comparison with Analogues :
- Compound 97 : Synthesized using a similar protocol but with 3,5-dibromo-4-hydroxybenzaldehyde .
- Compound 11a : Uses 2,4,6-trimethylbenzaldehyde and chloroacetic acid, yielding a cyano group at position 6 instead of ethyl carboxylate.
Research Findings and Data Tables
Table 1: Structural and Activity Comparison of Thiazolo-Pyrimidines
Biological Activity
The compound ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic molecule with potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiazolo-pyrimidines, which are known for their diverse biological activities. The structure includes several functional groups that may contribute to its pharmacological properties:
- Acetyloxy group : Potentially enhances lipophilicity and bioavailability.
- Methoxy and chlorophenyl substituents : May influence binding interactions with biological targets.
- Thiazolo-pyrimidine core : Known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. This compound was evaluated against various bacterial strains. The results indicated that the compound demonstrated a minimum inhibitory concentration (MIC) in the range of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro assays have highlighted the compound's potential as an anticancer agent. It was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited cytotoxic effects with IC50 values of approximately 15 µM for MCF-7 and 20 µM for HeLa cells. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c in the cytosol and activation of caspase-9 .
Enzyme Inhibition Studies
The compound was also assessed for its ability to inhibit key enzymes involved in disease processes:
- Arachidonate 5-lipoxygenase : An enzyme implicated in inflammatory responses. The compound showed an IC50 value of 0.00237 µM, indicating potent inhibition .
| Enzyme | IC50 Value (µM) |
|---|---|
| Arachidonate 5-lipoxygenase | 0.00237 |
| Butyrylcholinesterase | 46.42 |
| Acetylcholinesterase | 157.31 |
Case Studies
- Antimicrobial Efficacy : A study conducted by Umesha et al. demonstrated that derivatives of thiazolo-pyrimidines possess broad-spectrum antimicrobial activity. The tested compound was effective against both Gram-positive and Gram-negative bacteria .
- Anticancer Mechanism : Research published in MDPI highlighted that similar thiazolo-pyrimidine compounds inhibited tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for developing new anticancer therapies .
Q & A
Basic: What are the common synthetic routes for preparing this thiazolo[3,2-a]pyrimidine derivative?
Answer:
The compound is typically synthesized via a multi-step protocol involving cyclocondensation and benzylidene formation. For example, a base-mediated reaction between a substituted thiouracil derivative (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) and a substituted benzaldehyde (e.g., 3-acetyloxy-4-methoxybenzaldehyde) in the presence of chloroacetic acid and sodium acetate under reflux in glacial acetic acid/acetic anhydride (1:1) yields the target compound . Reaction optimization includes controlling temperature (reflux for 8–10 hours) and stoichiometric ratios (1:1 molar ratio of aldehyde to thiouracil derivative). Purification is achieved via recrystallization from ethyl acetate/ethanol (3:2) to obtain single crystals suitable for X-ray diffraction .
Advanced: How can stereochemical purity (E/Z isomerism) be ensured during benzylidene formation?
Answer:
The (2E)-configuration of the benzylidene moiety is influenced by steric and electronic factors. Reaction conditions such as:
- Solvent polarity : Acetic acid promotes E-configuration stabilization via hydrogen bonding .
- Catalytic bases : Sodium acetate minimizes keto-enol tautomerism, favoring the thermodynamically stable E-isomer .
- Crystallization : Slow evaporation from ethyl acetate/ethanol selectively isolates the E-isomer due to packing effects, as confirmed by X-ray crystallography .
Advanced characterization via NOESY NMR or single-crystal XRD is critical to verify stereochemical integrity .
Basic: What analytical techniques are essential for structural characterization?
Answer:
- X-ray crystallography : Determines molecular conformation, bond lengths, and intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, acetyloxy carbonyl at δ 170–175 ppm) .
- HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H] at m/z ~550) .
Advanced: How do substituents (e.g., 2-chlorophenyl, acetyloxy) influence the compound’s reactivity or bioactivity?
Answer:
- Electron-withdrawing groups (2-chlorophenyl) : Enhance electrophilicity at the thiazolo-pyrimidine core, facilitating nucleophilic attack in derivatization reactions .
- Acetyloxy/methoxy groups : Modulate solubility (logP ~3.5) and pharmacokinetic properties. Methoxy groups may enhance π-π stacking in protein binding .
- Structure-activity relationships (SAR) : Analogous thiazolo-pyrimidines exhibit antimicrobial and anti-inflammatory activity, suggesting potential bioactivity for this compound .
Basic: What intermolecular interactions stabilize the crystal lattice?
Answer:
Single-crystal XRD reveals:
- C–H···O hydrogen bonds : Between the acetyloxy carbonyl (O3) and adjacent methoxy H atoms (C18–H18···O3, 2.65 Å) .
- Van der Waals interactions : Between chlorophenyl and methyl groups (distance ~3.4 Å) .
- π-π stacking : Benzylidene and thiazolo-pyrimidine rings form offset stacks (dihedral angle ~81°) .
Advanced: How can computational modeling predict the compound’s pharmacological potential?
Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). The chlorophenyl group may occupy hydrophobic pockets .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV), indicating redox stability .
- ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (BBB+ score ~0.6) and CYP450 inhibition risk .
Basic: What are common pitfalls in synthesizing this compound?
Answer:
- Byproduct formation : Over-refluxing leads to acetyl group hydrolysis; monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Crystallization issues : Fast cooling causes amorphous solids; slow evaporation at 4°C yields diffraction-quality crystals .
- Stereochemical drift : Exposure to light/heat may induce E→Z isomerization; store samples in amber vials at -20°C .
Advanced: How can regioselectivity be controlled during thiazolo-pyrimidine ring formation?
Answer:
- Acid catalysis : Chloroacetic acid promotes cyclization at the N2 position via protonation of the thiocarbonyl group .
- Steric directing : The 7-methyl group hinders alternative ring-closing pathways, favoring thiazolo[3,2-a]pyrimidine over [1,3]thiazolo[2,3-b]pyrimidine isomers .
- Kinetic vs. thermodynamic control : Reflux conditions (110°C) favor the thermodynamically stable product, confirmed by DSC (melting endotherm at 427–428 K) .
Basic: What solvent systems are optimal for recrystallization?
Answer:
Ethyl acetate/ethanol (3:2 v/v) is ideal due to:
- Moderate polarity : Dissolves the compound at elevated temperatures (~60°C) but precipitates it upon cooling .
- Low volatility : Reduces solvent loss during slow evaporation .
- Crystal habit : Produces block-shaped crystals with minimal defects for XRD .
Advanced: How do electronic effects of substituents impact UV-Vis absorption?
Answer:
- Conjugation extension : The benzylidene group shifts λmax to ~350 nm (ε ~15,000 Mcm) due to π→π* transitions .
- Chlorophenyl group : Introduces a bathochromic shift (~10 nm) via electron-withdrawing resonance effects .
- Solvatochromism : Polar solvents (e.g., DMSO) cause red shifts due to stabilized excited states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
